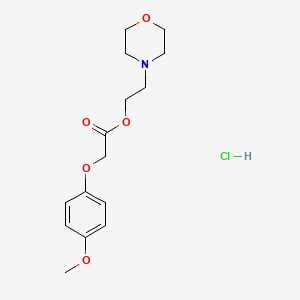![molecular formula C23H22N2O4S B4022012 2,6-dimethyl-1-[(3-nitrophenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4022012.png)
2,6-dimethyl-1-[(3-nitrophenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
The compound "2,6-dimethyl-1-[(3-nitrophenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline" is part of a broader class of compounds that exhibit diverse biological and chemical properties. The research interest in such compounds stems from their potential applications in various fields such as pharmaceuticals, materials science, and catalysis.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives often involves sequential addition/annulation reactions, utilizing sulfinate and nitrite anions or employing environmentally friendly approaches for the conjugate addition of nucleophiles to β-(2-aminophenyl)-α,β-ynones. Such methodologies provide access to sulfonylquinolines and nitroquinolines, which are versatile precursors for further modifications (Rode et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to "2,6-dimethyl-1-[(3-nitrophenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline" showcases interesting spatial arrangements. For instance, certain compounds exhibit a U-shaped conformation due to the presence of methylene groups between key moieties, leading to distinctive π–π and C—H⋯π interactions in their crystal packing (Bortoluzzi et al., 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including Pictet-Spengler condensation and Pummerer-type cyclization, demonstrating their reactivity and potential for generating complex heterocyclic structures. Such reactions are key in advancing synthetic methodologies for heterocyclic chemistry (Silveira et al., 1999; Saitoh et al., 2001).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, of related compounds are often characterized using techniques like X-ray diffraction. These properties are crucial for understanding the material aspects of these compounds and their potential applications in solid-state chemistry and materials science (Kant et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, are influenced by the substituents on the tetrahydroquinoline core. Studies on the reactivity patterns, especially involving nitroso and nitro groups, provide insights into the electrophilic and nucleophilic behavior of these compounds, which is pivotal for designing reaction pathways for the synthesis of complex molecules (Seng et al., 1990).
Propiedades
IUPAC Name |
2,6-dimethyl-1-(3-nitrophenyl)sulfonyl-4-phenyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-16-11-12-23-22(13-16)21(18-7-4-3-5-8-18)14-17(2)24(23)30(28,29)20-10-6-9-19(15-20)25(26)27/h3-13,15,17,21H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUXCVCAYVJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C=CC(=C2)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1-(3-nitrophenyl)sulfonyl-4-phenyl-3,4-dihydro-2H-quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-({2-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4021950.png)
![N-[5-({[(2,4-dichlorophenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B4021953.png)
![6-[(4-methoxyphenoxy)acetyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4021965.png)


![2-(methoxycarbonyl)phenyl 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4021982.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B4021983.png)

![3-methyl-1-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperidine](/img/structure/B4022019.png)
![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4022029.png)
![N-[2-(cyclohexylthio)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4022044.png)
